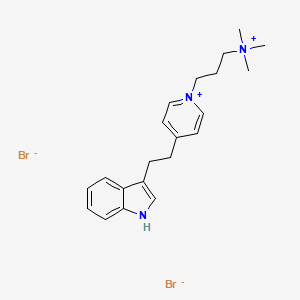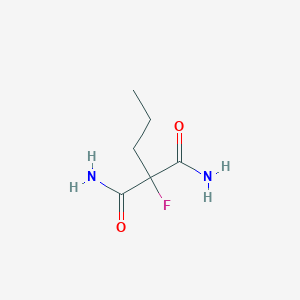![molecular formula C11H15NO4 B14704211 Ethyl [(3-methoxyphenyl)methoxy]carbamate CAS No. 15255-95-5](/img/structure/B14704211.png)
Ethyl [(3-methoxyphenyl)methoxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is an organic compound with the molecular formula C11H15NO4. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. Additionally, the reaction of carbonate esters with ammonia can also yield this compound .
Industrial Production Methods
In industrial settings, the production of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester typically involves large-scale reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes often employ optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester involves its interaction with specific molecular targets. For instance, it can act as a prodrug, which is metabolized by esterases to release the active compound. This active compound can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, 4-methoxyphenyl, ethyl ester
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Carbamic acid, [(3-methoxyphenyl)methoxy]-, ethyl ester is unique due to its specific structural features, such as the presence of the 3-methoxyphenyl group and the ethyl ester moiety. These structural elements confer distinct chemical properties and reactivity, making it suitable for specific applications in various fields .
Properties
CAS No. |
15255-95-5 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl N-[(3-methoxyphenyl)methoxy]carbamate |
InChI |
InChI=1S/C11H15NO4/c1-3-15-11(13)12-16-8-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
UHHFEKWKDBFUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


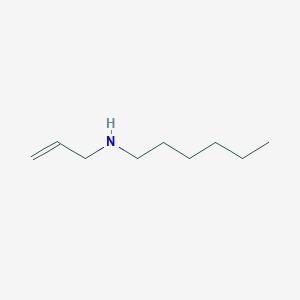
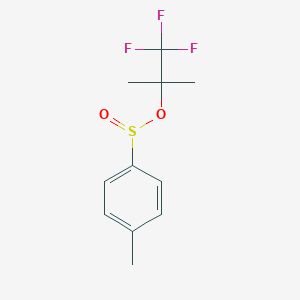
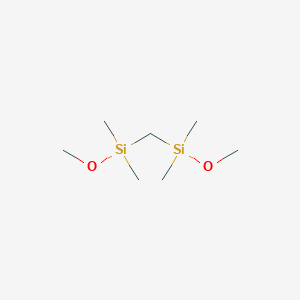
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
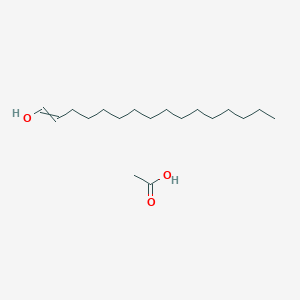
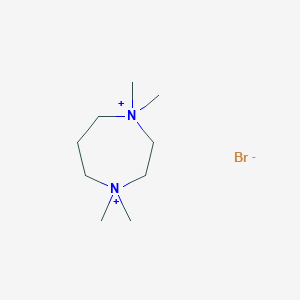
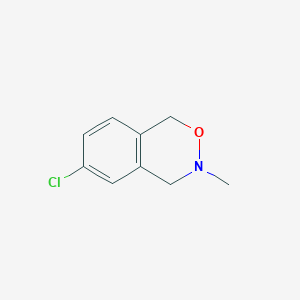
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
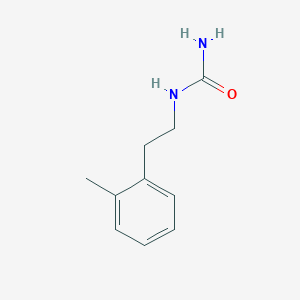
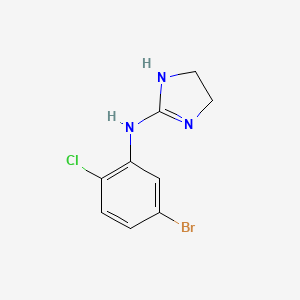
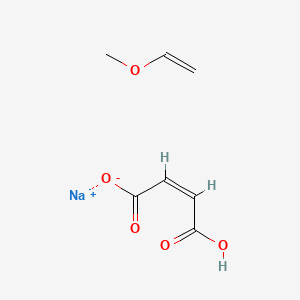
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
